3-Cyclopropyl-5-ethyl-4-methylisoxazole
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Overview
Description
3-Cyclopropyl-5-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including 3-Cyclopropyl-5-ethyl-4-methylisoxazole, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of isoxazoles may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-ethyl-4-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
3-Cyclopropyl-5-ethyl-4-methylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-ethyl-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin with an isoxazole ring
Uniqueness: 3-Cyclopropyl-5-ethyl-4-methylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl, ethyl, and methyl groups differentiate it from other isoxazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-cyclopropyl-5-ethyl-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-8-6(2)9(10-11-8)7-4-5-7/h7H,3-5H2,1-2H3 |
InChI Key |
YDAIWYQPCIMRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)C2CC2)C |
Origin of Product |
United States |
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